{2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine
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Overview
Description
{2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine and pyrimidine derivatives under acidic or basic conditions.
Introduction of the piperidine ring: This step involves the nucleophilic substitution of a halogenated pyrazolo[3,4-d]pyrimidine intermediate with piperidine.
Attachment of the methylthio group: This is typically done via a thiolation reaction using methylthiolating agents such as methylthiol chloride.
Final amination: The ethylamine group is introduced through a nucleophilic substitution reaction, often using ethylamine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
{2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyrazolo[3,4-d]pyrimidine core or the piperidine ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazolo[3,4-d]pyrimidine derivatives.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: Used in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of {2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
{2-[6-(methylthio)-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine: shares structural similarities with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6S/c1-20-13-16-11(18-6-3-2-4-7-18)10-9-15-19(8-5-14)12(10)17-13/h9H,2-8,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWFRLFWTYWGQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCN)C(=N1)N3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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